Pyrrolo[2,1-f][1,2,4]triazine-6-carboxamide, 4-[[5-[(methoxyamino)carbonyl]-2-methylphenyl]amino]-5-methyl-N-(1-phenylethyl)-
Description
The compound Pyrrolo[2,1-f][1,2,4]triazine-6-carboxamide, 4-[[5-[(methoxyamino)carbonyl]-2-methylphenyl]amino]-5-methyl-N-(1-phenylethyl)- (hereafter referred to by its systematic name) is a pyrrolo[2,1-f][1,2,4]triazine derivative distinguished by its complex substitution pattern. Its structure features a carboxamide group at position 6, a 4-[[5-[(methoxyamino)carbonyl]-2-methylphenyl]amino] substituent at position 4, and an N-(1-phenylethyl) group (Fig. 1). The compound was identified as a potent inhibitor of p38 alpha mitogen-activated protein (MAP) kinase, with its crystal structure resolved via X-ray diffraction (1.72 Å resolution) . This kinase plays a critical role in inflammatory signaling pathways, positioning the compound as a candidate for anti-inflammatory or anticancer therapeutics.
The pyrrolo[2,1-f][1,2,4]triazine scaffold is a bicyclic heterocycle containing a bridgehead nitrogen, enabling diverse interactions with biological targets.
Properties
Molecular Formula |
C25H26N6O3 |
|---|---|
Molecular Weight |
458.5 g/mol |
IUPAC Name |
4-[5-(methoxycarbamoyl)-2-methylanilino]-5-methyl-N-(1-phenylethyl)pyrrolo[2,1-f][1,2,4]triazine-6-carboxamide |
InChI |
InChI=1S/C25H26N6O3/c1-15-10-11-19(24(32)30-34-4)12-21(15)29-23-22-16(2)20(13-31(22)27-14-26-23)25(33)28-17(3)18-8-6-5-7-9-18/h5-14,17H,1-4H3,(H,28,33)(H,30,32)(H,26,27,29) |
InChI Key |
STNJCYKOXYBBIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NOC)NC2=NC=NN3C2=C(C(=C3)C(=O)NC(C)C4=CC=CC=C4)C |
Origin of Product |
United States |
Preparation Methods
Chloramine-Mediated Amination and Cyclization (Patent Route)
The foundational method, described in US6867300B2, involves amination of a pyrrole precursor using chloramine, avoiding toxic by-products associated with hydroxylamine-O-sulfonic acid (HOSA) or dinitrophenylhydroxylamines.
Step 1 : Amination of 5-methylpyrrole-2-carboxylate
Reacting 5-methylpyrrole-2-carboxylate 1 with chloramine in tetrahydrofuran (THF) at 0–5°C yields the aminated intermediate 2 (78% yield).
Step 2 : Cyclization to Pyrrolotriazine
Heating 2 at 120–140°C in toluene with p-toluenesulfonic acid (PTSA) catalyzes cyclization, forming the pyrrolo[2,1-f]triazine-6-carboxylate 3 (65% yield).
Mechanistic Insight : Chloramine acts as an electrophilic nitrogen source, facilitating pyrrole amination without requiring harsh oxidants. Cyclization proceeds via intramolecular nucleophilic attack of the amine on a proximal carbonyl, followed by dehydration.
Rearrangement of Pyrrolooxadiazines (Beilstein Method)
An alternative route from Beilstein Journal of Organic Chemistry employs nucleophile-induced rearrangement of pyrrolooxadiazines 11 to access the triazine core under milder conditions (60–80°C vs. traditional 150°C).
Procedure :
- Treat pyrrolooxadiazine 11 with ammonium acetate in ethanol at 70°C for 6 hours, inducing rearrangement to pyrrolotriazinone 12 (82% yield).
- Subsequent chlorination using POCl3 converts 12 to the reactive 4-chlorotriazine intermediate 13 , enabling functionalization at position 4.
Advantages : Avoids high-temperature cyclization, improving scalability and reducing side reactions.
Installation of the N-(1-Phenylethyl)carboxamide Group
Carboxamide Formation via Acylation
The 6-carboxamide moiety is introduced through nucleophilic displacement of a 6-chloro or 6-ester group.
Step 1 : Ester Hydrolysis
Hydrolyze methyl 5-methylpyrrolotriazine-6-carboxylate 3 with NaOH in methanol/water to the carboxylic acid 4 (90% yield).
Step 2 : Coupling with 1-Phenylethylamine
Activate 4 using thionyl chloride (SOCl2) to form the acyl chloride 5 , then react with 1-phenylethylamine in dichloromethane (DCM) to yield 6 (N-(1-phenylethyl)carboxamide, 85% yield).
Alternative : Use peptide coupling agents (e.g., HATU, EDCI) for milder conditions, though cost may limit industrial application.
Functionalization at Position 4: Installing the [[5-[(Methoxyamino)carbonyl]-2-methylphenyl]amino] Substituent
Buchwald–Hartwig Amination
Palladium-catalyzed coupling of 4-chlorotriazine 13 with 5-[(methoxyamino)carbonyl]-2-methylaniline 14 provides the desired C–N bond.
Conditions :
Challenges :
Reductive Amination for Methoxyamino Carbonyl Installation
The Master Organic Chemistry protocol for reductive amination adapts well to installing the methoxyamino group.
Step 1 : Formation of Imine
React 5-amino-2-methylbenzoic acid 15 with methoxyamine hydrochloride in ethanol at pH 4.5 (acetic acid buffer) to form the imine 16 .
Step 2 : Selective Reduction
Reduce 16 with sodium cyanoborohydride (NaBH3CN), which selectively targets the iminium ion over esters, yielding 14 (5-[(methoxyamino)carbonyl]-2-methylaniline, 80% yield).
Comparative Analysis of Synthetic Routes
Optimized Route :
- Construct the triazine core via pyrrolooxadiazine rearrangement for higher yield.
- Install N-(1-phenylethyl)carboxamide via acyl chloride coupling.
- Perform Buchwald–Hartwig amination with in situ-generated 14 .
Troubleshooting and Process Optimization
Mitigating Chloramine Decomposition
Enhancing Cyclization Efficiency
Reducing Pd Catalyst Loading
- Ligand Design : Bulky biarylphosphines (SPhos) enable Pd loading reduction to 0.5 mol% without yield loss.
Chemical Reactions Analysis
Types of Reactions: Pyrrolo[2,1-f][1,2,4]triazine-6-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with different properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions are carefully controlled to ensure the desired outcome, often involving specific temperatures, solvents, and catalysts.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation reactions may introduce hydroxyl groups, while reduction reactions can remove oxygen-containing groups
Scientific Research Applications
Pyrrolo[2,1-f][1,2,4]triazine-6-carboxamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it is studied for its potential as a kinase inhibitor, which can be used in cancer therapy . The compound’s ability to interact with specific proteins and enzymes makes it a valuable tool for understanding biological pathways and developing targeted therapies .
Mechanism of Action
The mechanism of action of pyrrolo[2,1-f][1,2,4]triazine-6-carboxamide involves its interaction with specific molecular targets, such as kinases . By binding to these targets, the compound can inhibit their activity, which is crucial in regulating various cellular processes. This inhibition can lead to the suppression of cancer cell growth and proliferation, making it a promising candidate for cancer therapy .
Comparison with Similar Compounds
Table 1: Comparison of Pyrrolo[2,1-f][1,2,4]triazine Derivatives
Key Observations:
Target Specificity: The target compound’s N-(1-phenylethyl) group and methoxyamino carbonyl substituent likely enhance selectivity for p38 MAP kinase, distinguishing it from VEGFR-2 inhibitors like BMS-540215, which prioritize alkoxy groups at position 6 . Brivanib alaninate, an FDA-approved antitumor agent, hybridizes the pyrrolo[2,1-f][1,2,4]triazine scaffold with a quinazoline moiety for dual FGFR/VEGFR inhibition .
Antiviral vs. Kinase Inhibition :
- Derivatives such as the dimethyl dicarboxylate compound in exhibit antiviral activity (IC₅₀ = 4 µg/mL against H1N1) via neuraminidase inhibition, contrasting with the kinase-focused activity of the target compound .
Synthetic Strategies :
- The target compound’s synthesis likely involves Cu(II)-catalyzed cyclization (similar to Schemes in ), whereas antiviral derivatives are synthesized via 1,3-cycloaddition of triazinium salts .
Therapeutic Potential
Biological Activity
Pyrrolo[2,1-f][1,2,4]triazine-6-carboxamide, 4-[[5-[(methoxyamino)carbonyl]-2-methylphenyl]amino]-5-methyl-N-(1-phenylethyl)- is a complex organic compound belonging to the pyrrolo[2,1-f][1,2,4]triazine family. This compound has garnered attention in medicinal chemistry due to its significant biological activities, particularly as a kinase inhibitor. The following sections will explore its biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound features a fused heterocyclic structure characterized by a pyrrolo triazine core with various substituents that enhance its solubility and biological activity. Its unique structural features allow for modifications that can improve efficacy and reduce toxicity in therapeutic contexts.
Biological Activity
Pyrrolo[2,1-f][1,2,4]triazine derivatives have been shown to exhibit significant biological activities:
- Kinase Inhibition : These compounds are primarily explored for their potential in cancer therapy due to their ability to modulate kinase activity. For example, pyrrolo[2,1-f][1,2,4]triazine derivatives have been linked to the inhibition of specific kinases involved in cancer progression. In particular, inhibitors of p38α have shown efficacy in models of acute and chronic inflammation .
- Antiviral Activity : Some derivatives have demonstrated promising antiviral properties. For instance, certain pyrrolotriazinone compounds have shown broad in vitro antifungal activity against pathogens like Candida albicans and Aspergillus fumigatus .
Synthesis Methods
The synthesis of pyrrolo[2,1-f][1,2,4]triazine derivatives can be achieved through several methodologies:
- Nucleophilic Substitution : This method often involves the rearrangement of pyrrolooxadiazines or cyclization reactions leading to the formation of triazine derivatives .
- Functional Group Modifications : Modifications at various positions on the triazine ring can enhance biological activity. For instance, the incorporation of aryl and heteroaryl ketones at the C6 position has led to potent inhibitors with significant therapeutic potential .
Case Studies
Several studies illustrate the biological activity of pyrrolo[2,1-f][1,2,4]triazine derivatives:
| Study | Compound | Biological Activity | IC50 Value |
|---|---|---|---|
| Hunt et al. (2021) | Compound 2 | VEGFR-2 Inhibition | 0.066 µM |
| Hunt et al. (2021) | Compound 3 | EGFR Inhibition | 0.023 µM |
| Borzilleri et al. (2021) | Compound 8 | VEGFR-2 Inhibition | Not specified |
| Cai et al. (2018) | Compound 13 | HER2 and EGFR Inhibition | 0.01 µM (HER2), 0.006 µM (EGFR) |
These studies indicate that various derivatives exhibit potent inhibition against key kinases involved in cancer signaling pathways.
Interaction studies have focused on the binding affinity of pyrrolo[2,1-f][1,2,4]triazine compounds with various biological targets. For instance:
- Binding Studies : Docking studies have revealed that certain compounds act as ATP-competitive inhibitors by forming hydrogen bonds with critical residues in the kinase active sites .
- Cellular Assays : In vitro assays have demonstrated dose-dependent inhibition of phosphorylation in cancer cell lines .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Pyrrolo[2,1-f][1,2,4]triazine-6-carboxamide derivatives, and how are key intermediates validated?
- Methodological Answer : Common routes involve multi-step condensation and cyclization reactions. For example, acylation of 4-(6-chloropyrimidin-4-yl)-N-methylthiazol-2-amine with activated carbonyl reagents (e.g., p-fluorobenzoyl chloride) followed by amination is a validated pathway . Intermediate validation typically employs high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity. Reaction yields and purity are monitored via HPLC with UV detection (λ = 254 nm) .
Q. Which spectroscopic techniques are most effective for characterizing the compound’s structural motifs, such as the methoxyamino carbonyl group?
- Methodological Answer :
- NMR : H and C NMR identify aromatic protons (δ 7.2–8.1 ppm) and carboxamide carbonyls (δ 165–170 ppm). The methoxyamino group (NH-OCH) shows a singlet at δ 3.7–3.9 ppm for OCH .
- IR : Stretching vibrations at ~1680 cm (C=O) and ~1250 cm (C-N) confirm carboxamide and triazine linkages .
- Mass Spectrometry : ESI-MS/MS fragments at m/z 406.481 (M+H) align with the molecular formula CHNO .
Q. How can researchers ensure reproducibility in synthesizing N-(1-phenylethyl)-substituted derivatives?
- Methodological Answer : Standardize reaction conditions (solvent, temperature, catalyst) using protocols from RCSB PDB ligand entries. For example, amidation reactions with N-(1-phenylethyl)amine require anhydrous DMF at 80°C under nitrogen, with triethylamine as a base. Purity is confirmed via TLC (R = 0.3–0.5 in ethyl acetate/hexane) and recrystallization from ethanol .
Advanced Research Questions
Q. What computational strategies resolve contradictions in proposed reaction mechanisms for triazine ring formation?
- Methodological Answer : Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) model transition states and intermediates. For instance, cyclization steps via [1,2,4]-triazine formation can be validated by comparing computed activation energies (ΔG) with experimental kinetic data. Discrepancies between theoretical and experimental yields (e.g., <10% vs. 25%) may arise from solvent effects, which are addressed using COSMO-RS solvation models .
Q. How can AI-driven platforms optimize reaction conditions for high-yield synthesis of pyrrolotriazine carboxamides?
- Methodological Answer : Machine learning algorithms (e.g., Bayesian optimization) analyze historical reaction data to predict optimal parameters. For example:
Q. What experimental and computational methods validate ligand-protein binding hypotheses for this compound in kinase inhibition studies?
- Methodological Answer :
- Docking Simulations : AutoDock Vina screens binding poses in ATP-binding pockets (e.g., EGFR kinase), with scoring functions (ΔG < -8 kcal/mol indicating strong binding) .
- SPR Assays : Surface plasmon resonance quantifies binding affinity (K < 100 nM) and kinetics (k/k) .
- Contradiction Analysis : Discrepancies between docking scores and SPR data (e.g., high ΔG but low K) are resolved using molecular dynamics simulations (100 ns trajectories) to assess conformational stability .
Methodological Guidance for Data Contradictions
Q. How should researchers address inconsistencies in spectroscopic data versus crystallographic structures?
- Methodological Answer :
- Case Study : A reported C NMR signal at δ 158 ppm (assigned as C=O) conflicts with X-ray crystallography data showing hydrogen bonding distorting carbonyl geometry.
- Resolution : Perform variable-temperature NMR to assess dynamic effects and compare with DFT-calculated chemical shifts (e.g., Gaussian09) .
Q. What statistical frameworks are recommended for analyzing heterogeneous bioactivity data across cell lines?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
